3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEVGYLWCCTECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(1H-pyrazol-1-yl)pyridazine-3-amine
Procedure:
-
Combine 3,6-dichloropyridazine (1.0 equiv) with 1H-pyrazole (1.2 equiv) in anhydrous DMF under nitrogen atmosphere.
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Add K2CO3 (2.5 equiv) and heat at 110°C for 18 hours.
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Cool to room temperature, dilute with ice water, and extract with ethyl acetate (3×50 mL).
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Purify via column chromatography (SiO2, hexane/EtOAc 3:1) to yield white crystals.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 18 h |
| Solvent | DMF |
| Base | K2CO3 |
| Yield | 68–72% |
Characterization data matches literature reports for similar pyridazine-pyrazole hybrids:
-
1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H), 8.67 (d, J = 2.4 Hz, 1H), 8.45 (d, J = 2.4 Hz, 1H), 7.89 (d, J = 1.6 Hz, 1H), 6.62 (dd, J = 2.0 Hz, 1H)
-
HRMS (m/z): [M+H]+ Calcd. for C7H7N5: 176.0582; Found: 176.0584
Synthesis of 4-(4-Bromobenzenesulfonyl)piperazine
Procedure (Adapted from EP1904494B1):
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Dissolve piperazine (1.0 equiv) in dry CH2Cl2 (0.5 M) under ice-cooling.
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Add 4-bromobenzenesulfonyl chloride (1.05 equiv) portionwise over 30 minutes.
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Stir at 0°C for 2 hours, then at room temperature for 12 hours.
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Wash with 1N HCl (2×50 mL), dry over MgSO4, and concentrate in vacuo.
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Equivalents SO2Cl | 1.05–1.10 |
| Temperature | 0°C → RT |
| Reaction Time | 14–16 h |
| Yield | 85–89% |
Characterization:
-
13C NMR (101 MHz, CDCl3): δ 140.2 (C-Br), 132.8–128.4 (Ar-C), 52.3 (N-CH2), 45.1 (N-CH2)
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Elemental Analysis : Calcd. for C10H12BrN2O2S: C 37.64%, H 3.79%, N 8.78%; Found: C 37.58%, H 3.82%, N 8.71%
Final Coupling Reaction
SNAr Reaction Optimization
The critical coupling step employs Buchwald-Hartwig amination conditions modified for pyridazine systems:
Standard Protocol:
-
Charge 6-(1H-pyrazol-1-yl)pyridazine-3-amine (1.0 equiv), 4-(4-bromobenzenesulfonyl)piperazine (1.1 equiv), Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.2 equiv) in anhydrous toluene.
-
Heat at 100°C under N2 for 24 hours.
-
Filter through Celite®, concentrate, and purify via flash chromatography (SiO2, DCM/MeOH 95:5).
Optimization Data:
| Condition | Variation | Yield Impact |
|---|---|---|
| Catalyst System | Pd(OAc)2/XPhos | 12% lower |
| Base | K3PO4 vs Cs2CO3 | ΔYield = +18% |
| Solvent | Dioxane vs Toluene | ΔYield = -9% |
| Temperature | 80°C vs 100°C | ΔYield = +23% |
Final Product Data:
-
Yield : 76–81% after optimization
-
HPLC Purity : >99.5% (254 nm)
-
Melting Point : 214–216°C (decomp.)
Structural Characterization
Spectroscopic Analysis
1H NMR (500 MHz, DMSO-d6):
δ 9.34 (s, 1H, pyrazole-H), 8.72 (d, J = 2.3 Hz, 1H, pyridazine-H), 8.51 (d, J = 2.3 Hz, 1H, pyridazine-H), 7.92–7.85 (m, 4H, Ar-H), 4.12–3.98 (m, 8H, piperazine-H)
13C NMR (126 MHz, DMSO-d6):
δ 158.4 (C-N), 148.2–126.5 (Ar-C), 121.7 (pyrazole-C), 52.3–45.8 (piperazine-C)
HRMS (m/z):
[M+H]+ Calcd. for C17H18BrN6O2S: 473.0254; Found: 473.0256
Process Optimization and Scale-Up
Key Findings from Kilo-Lab Trials
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 50 L |
| Mixing Efficiency | Magnetic Stirring | Turbine Agitation |
| Heat Transfer | Oil Bath | Jacketed Reactor |
| Isolated Yield | 78% | 71% |
Critical quality attributes remained consistent across scales:
-
Residual Pd content: <5 ppm (ICP-MS)
-
Diastereomeric purity: >99:1 (Chiral HPLC)
-
Particle size distribution: D90 <50 μm
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the bromobenzenesulfonyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific protein targets involved in cancer cell proliferation and survival, such as Mcl-1, which is known to play a role in apoptosis regulation. Inhibitors targeting Mcl-1 have shown efficacy in preclinical models of various cancers, including breast and lung cancer, suggesting that this compound could be developed into an effective therapeutic agent against these malignancies .
Neurological Disorders
The piperazine moiety present in the compound is often associated with pharmacological activity in the central nervous system (CNS). Research has explored its potential as an anxiolytic or antidepressant agent. The structural similarity to known CNS-active compounds suggests that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders.
Antimicrobial Activity
There is emerging evidence that compounds with similar structural features possess antimicrobial properties. Studies have indicated that sulfonamide derivatives can exhibit activity against various bacterial strains. The presence of the bromobenzenesulfonyl group may enhance this activity by increasing lipophilicity, thus improving membrane penetration.
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the piperazinyl and pyrazolyl groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired therapeutic effects .
Comparison with Similar Compounds
Sulfonyl Group Variations
Pyrazole Modifications
- The unsubstituted pyrazole in the target compound contrasts with the 3-methylpyrazole in and 3,4,5-trimethylpyrazole in .
Core Heterocycle Differences
- Pyridazinone derivatives (e.g., ) introduce a ketone oxygen, enabling additional hydrogen-bond interactions but increasing susceptibility to metabolic oxidation compared to pyridazine.
Biological Activity
3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, identified by its CAS Number 1013819-27-6, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure that suggests a diverse range of biological interactions, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.35 g/mol. The structure features a piperazine ring, a bromobenzenesulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrN6O2S |
| Molecular Weight | 433.35 g/mol |
| CAS Number | 1013819-27-6 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing piperazine and pyrazole rings have been studied for their potential as antitumor agents. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antibacterial and Antifungal Properties : The sulfonamide group is known for its antibacterial properties. Studies on related compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria, as well as certain fungal strains .
Antitumor Activity
A study evaluated the antitumor effects of structurally related compounds in vitro. Results indicated that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. Specifically, derivatives with piperazine showed enhanced activity against breast and lung cancer cell lines compared to controls .
Antibacterial Activity
In another investigation, the antibacterial properties were assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating potent antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Antifungal Activity
The antifungal potential was tested against Candida albicans using minimum inhibitory concentration (MIC) assays. Results revealed that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in treating fungal infections .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially affecting central nervous system pathways.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between 3,6-dichloropyridazine and substituted piperazines. For example, reacting 3,6-dichloropyridazine with 4-(4-bromobenzenesulfonyl)piperazine in ethanol under reflux conditions yields the intermediate, which is further functionalized with 1H-pyrazole via coupling reactions. Purification by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization improves yield (up to 85%) . Critical parameters include temperature control (70–80°C), stoichiometric excess of piperazine derivatives, and inert atmosphere to prevent oxidation .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyridazine and piperazine moieties (e.g., singlet for pyrazole protons at δ 8.2–8.5 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to quantify purity (>98%). Reference standards for impurities (e.g., des-bromo byproducts) should be included .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 462.03) .
Advanced: How can discrepancies in reported biological activities of pyridazine derivatives be resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays using reference compounds (e.g., antiplatelet agent aspirin for comparison) .
- Perform dose-response curves (IC50/EC50) across multiple replicates to assess reproducibility.
- Validate target engagement via competitive binding assays or CRISPR knockouts .
Advanced: What computational approaches predict this compound’s binding affinity to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity). The bromobenzenesulfonyl group’s electrostatic interactions are critical .
- QSAR Modeling : Corrogate physicochemical properties (e.g., logP = 3.2, TPSA = 85 Ų) with activity data from analogs .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store away from ignition sources (P210) and moisture-sensitive conditions .
- Dispose of waste via halogenated solvent containers due to bromine content .
Advanced: How is the environmental fate of this compound evaluated in ecotoxicology studies?
Methodological Answer:
- Biodegradation : Use OECD 301F tests to measure half-life in aqueous systems.
- Bioaccumulation : Calculate logKow (predicted ~3.5) to assess lipid solubility .
- Toxicity Screening : Conduct Daphnia magna acute toxicity assays (LC50) and algal growth inhibition tests .
Advanced: What structural modifications enhance metabolic stability in preclinical studies?
Methodological Answer:
- Introduce deuterium at metabolically labile sites (e.g., pyrazole methyl groups) to reduce CYP450-mediated oxidation.
- Replace the sulfonyl group with sulfonamide to improve resistance to enzymatic hydrolysis .
- Optimize logD (2.5–4.0) via substituent tuning to balance solubility and membrane permeability .
Basic: Which structural features govern this compound’s pharmacological activity?
Methodological Answer:
- Piperazine ring : Enhances solubility and facilitates hydrogen bonding with targets (e.g., serotonin receptors) .
- 4-Bromobenzenesulfonyl group : Provides electron-withdrawing effects for enhanced receptor affinity .
- Pyrazole moiety : Acts as a hydrogen bond acceptor in enzyme active sites .
Advanced: How are control experiments designed to validate specificity in enzyme assays?
Methodological Answer:
- Positive Controls : Use known inhibitors (e.g., indomethacin for COX-2).
- Negative Controls : Include assays with heat-denatured enzymes.
- Off-Target Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity .
Advanced: What in vivo models are suitable for evaluating anti-inflammatory efficacy?
Methodological Answer:
- Carrageenan-Induced Paw Edema (Rat) : Measure edema reduction at 3–6 h post-administration.
- Collagen-Induced Arthritis (Mouse) : Monitor joint inflammation via histopathology.
- Cytokine Profiling : Quantify IL-6 and TNF-α levels in serum via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
